molecular formula C9H9Cl2NO2 B3214250 Methyl 2-amino-2-(3,5-dichlorophenyl)acetate CAS No. 1137825-73-0

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate

Cat. No.: B3214250
CAS No.: 1137825-73-0
M. Wt: 234.08 g/mol
InChI Key: MQVMYVLIKSGCBH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate is a chemical compound characterized by its molecular structure, which includes a dichlorophenyl group attached to an amino-acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3,5-dichlorophenyl)acetate typically involves the reaction of 3,5-dichlorophenylacetic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(3,5-dichlorophenyl)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens or alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-amino-2-(3,5-dichlorophenyl)acetate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of dichlorophenyl groups on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for bioactive molecules.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may be exploited to create compounds with therapeutic properties, such as anti-inflammatory or antimicrobial agents.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(3,5-dichlorophenyl)acetate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-amino-4-(((2,5-dichlorophenyl)amino)carbonyl)benzoate: This compound is structurally similar but has a different arrangement of functional groups.

  • Methyl 2-amino-2-(2,4-dichlorophenyl)acetate: Another related compound with a different position of the chlorine atoms on the phenyl ring.

Uniqueness: Methyl 2-amino-2-(3,5-dichlorophenyl)acetate is unique due to its specific arrangement of the dichlorophenyl group, which influences its reactivity and potential applications. This structural difference can lead to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-amino-2-(3,5-dichlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVMYVLIKSGCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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